molecular formula C17H17ClN2O2 B2830032 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide CAS No. 736977-31-4

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B2830032
CAS No.: 736977-31-4
M. Wt: 316.79
InChI Key: SHJLQZYINYAOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide (CAS 736977-31-4) is an organic compound with the molecular formula C 17 H 17 ClN 2 O 2 and a molecular weight of 316.78 g/mol . This benzamide derivative features both a chloroacetamido group and a (4-methylphenyl)methyl substituent, making it a valuable synthetic intermediate or building block in various research fields. Potential applications include its use in medicinal chemistry for the development of novel pharmacologically active molecules, and in materials science as a precursor for more complex organic structures . Researchers value this compound for its amide linkages and reactive chloro group, which can facilitate further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)11-19-17(22)14-4-2-3-5-15(14)20-16(21)10-18/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJLQZYINYAOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with a benzamide derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

2-(2-Chloroacetamido)-N-(4-Methoxyphenyl)Benzamide (CAS 22312-68-1)

  • Structure : Differs by a methoxy group (-OCH₃) at the para position of the benzamide’s aryl ring instead of a methyl group (-CH₃) .
  • Synthesis: Prepared via chloroacetylation of 2-aminobenzamide followed by coupling with 4-methoxyaniline. Purification by HPLC yields a product with 95% purity .
  • Key Data : Molecular weight = 318.75 g/mol; XLogP3 = 3.1, indicating moderate lipophilicity .

2-Chloro-N-(4-Methylphenyl)Benzamide ()

  • Structure : Lacks the chloroacetamido group but retains the 4-methylphenyl substitution.
  • Synthesis : Derived from 2-chlorobenzoic acid and 4-methylaniline via carbodiimide-mediated coupling .
  • Crystallography : The crystal structure reveals planar amide geometry stabilized by intermolecular hydrogen bonds, a feature critical for solid-state stability .

2-(2-Chloroacetamido)-N-(3-Methylphenyl)Benzamide (CAS 22312-75-0)

  • Structure : Features a 3-methylphenyl group instead of 4-methylbenzyl.
  • Activity: Positional isomerism (meta vs.

N-(4-Methoxyphenyl)-2-[2-(2-Methoxyphenyl)Acetamido]Benzamide

  • Structure : Incorporates a second methoxyphenyl-acetamido chain, enhancing molecular complexity.
  • Application : Such multi-substituted benzamides are often screened for dual inhibitory activity (e.g., cholinesterase and amyloid-beta aggregation) .

Physicochemical Properties

A comparison of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound Not Provided ~318* ~3.0* 4-Methylbenzyl, Chloroacetamido
2-(2-Chloroacetamido)-N-(4-MeO-Ph)Bz (6) C₁₆H₁₅ClN₂O₃ 318.75 3.1 4-MeO-Ph, Chloroacetamido
2-Chloro-N-(4-Me-Ph)Bz (13) C₁₄H₁₂ClNO 245.71 3.5 4-Me-Ph, 2-Cl
2-(ClAcNH)-N-(3-Me-Ph)Bz (16) C₁₆H₁₅ClN₂O₂ 302.76 2.8 3-Me-Ph, Chloroacetamido

*Estimated based on analogs.

  • Lipophilicity : The target compound’s XLogP3 (~3.0) aligns with analogs, suggesting favorable membrane permeability for drug candidates .
  • Solubility : Chloroacetamido derivatives generally exhibit low aqueous solubility due to hydrophobic aryl groups, necessitating formulation optimization .

Antimicrobial Activity

  • Compound 4 (): N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide shows potent antimicrobial activity (MIC = 2–4 µg/mL against S. aureus and E. coli). The dichlorophenyl group enhances activity via hydrophobic interactions with bacterial membranes .
  • Quinazolinone Derivatives (): Synthesized from 2-(2-chloroacetamido)benzamide intermediates, these compounds exhibit superior antibacterial efficacy compared to ciprofloxacin, highlighting the chloroacetamido group’s role as a reactive precursor .

Anticancer Potential

  • Compound 17 (): N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide inhibits MCF7 breast cancer cells (IC₅₀ = 8.2 µM). Styryl groups may enhance DNA intercalation or tubulin binding .
  • Structural Insights : The 4-methylbenzyl group in the target compound could mimic tyrosine kinase inhibitors (e.g., imatinib), though direct evidence is needed .

Enzyme Inhibition

  • Dual-Acting Cholinesterase Inhibitors () : Analogs like 3-(2-(4-ethoxyphenyl)acetamido)-N,N-diethylbenzamide demonstrate acetylcholinesterase inhibition (IC₅₀ < 1 µM), suggesting that chloroacetamido derivatives could be optimized for neurodegenerative disease targets .

Biological Activity

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloroacetamido group, which is known for its reactivity towards nucleophilic sites in biological molecules, potentially leading to various biological effects. The structure can be represented as follows:

  • Chemical Formula : C16_{16}H17_{17}ClN2_{2}O
  • Molecular Weight : 302.77 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins or enzymes. This interaction can inhibit their activity, disrupting critical cellular processes. Specifically, the chloroacetamido group can target nucleophilic residues in enzymes, leading to inhibition of their function and subsequent biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several pathogens, showing effectiveness in inhibiting bacterial growth.

Anticancer Activity

Research findings suggest that this compound may possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies indicated that it could inhibit tumor cell lines, although further in vivo studies are necessary to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds. Below is a summary table comparing its biological activities with similar benzamide derivatives.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantCovalent modification of enzyme targets
2-chloroacetamido-N-(4-ethoxyphenyl)benzamideLowModerateEnzyme inhibition via active site binding
4-(2-chloroacetamido)-2,2,6,6-tetramethylpiperidine 1-oxylHighLowRadical scavenging and enzyme inhibition

Case Studies

  • Antimicrobial Efficacy Study : In a study published in a peer-reviewed journal, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used for comparison.
  • Cancer Cell Line Study : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective cytotoxicity at micromolar concentrations.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structural Modifications : To enhance potency and selectivity for specific targets.

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide to improve yield and purity?

Methodological Answer:
Optimization involves selecting coupling agents (e.g., TBTU for amide bond formation), solvent systems (dry DCM for moisture-sensitive steps), and monitoring via TLC with hexane:ethyl acetate (9:3, v:v) . Reaction temperatures should be controlled (0–5°C during reagent addition) to minimize side reactions. Post-synthesis purification via acid-base extraction and sodium sulfate drying ensures purity. Yield improvements may require stoichiometric adjustments, as described in multi-step protocols .

Advanced: What structural analysis tools are critical for resolving crystallographic ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement provides high-resolution structural data, including bond angles and torsional strain . For visualization, ORTEP-III generates thermal ellipsoid models to assess disorder or dynamic motion in the crystal lattice . Complementary techniques like NMR (DMSO-d6 solvent) confirm proton environments, particularly for the chloroacetamido and benzamide moieties .

Basic: Which spectroscopic methods are essential for characterizing intermediates and the final compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., m/z 357.0 [M+H]+ for chloroacetamido derivatives) .
  • Elemental Analysis : Confirms purity within ±0.5% of theoretical C/H/N values .

Advanced: How can researchers design assays to evaluate the compound’s potential as an enzyme inhibitor in anticancer studies?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases with structural homology to known benzamide targets (e.g., PARP or HDACs) .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC50 determination) with ATP/NAD+ competition.
  • Cellular Models : Validate efficacy in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating results with structural analogs to establish SAR .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (e.g., IC50 values under varying pH or co-solvents) .
  • Structural Validation : Reconfirm compound identity via SCXRD or 2D-NMR to rule out isomerism or impurities .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in cytotoxicity studies, accounting for cell line heterogeneity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for benzamide derivatives?

Methodological Answer:

  • Core Modifications : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Side-Chain Engineering : Replace chloroacetamido with sulfonamide or morpholino groups to modulate solubility and bioavailability .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict interactions with active sites, prioritizing derivatives with ΔG < -8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.